Hexanoylcarnitine
Overview
Description
Hexanoylcarnitine is a medium-chain acylcarnitine, which is an ester of carnitine and hexanoic acid. It plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation. This compound is found in the urine of patients with medium-chain acyl-CoA dehydrogenase deficiency and is associated with various metabolic disorders such as celiac disease and glutaric aciduria II .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoylcarnitine can be synthesized through the esterification of carnitine with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up using industrial chromatography systems .
Chemical Reactions Analysis
Types of Reactions: Hexanoylcarnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to carnitine and hexanoic acid.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines are employed.
Major Products:
Oxidation: Hexanoic acid and carnitine.
Reduction: Carnitine and hexanoic acid.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
Hexanoylcarnitine has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and fatty acid metabolism.
Biology: Researchers use it to investigate metabolic pathways and disorders related to fatty acid oxidation.
Medicine: It serves as a biomarker for diagnosing metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency.
Industry: this compound is used in the production of dietary supplements and pharmaceuticals aimed at improving fatty acid metabolism
Mechanism of Action
Hexanoylcarnitine facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It acts by forming a complex with fatty acids, which is then transported across the mitochondrial membrane by carnitine-acylcarnitine translocase. Inside the mitochondria, the fatty acids are released and undergo β-oxidation, generating acetyl-CoA, which enters the citric acid cycle to produce ATP .
Comparison with Similar Compounds
Hexanoylcarnitine is part of a broader class of acylcarnitines, which include:
- Octanoylcarnitine
- Decanoylcarnitine
- Myristoylcarnitine
- Palmitoylcarnitine
Uniqueness: this compound is unique due to its medium-chain length, which allows it to be more soluble in water compared to longer-chain acylcarnitines. This property makes it particularly useful in studying medium-chain fatty acid metabolism and related disorders .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can better explore its potential in various scientific and industrial fields.
Biological Activity
Hexanoylcarnitine, a medium-chain acylcarnitine, plays significant roles in cellular metabolism, particularly in fatty acid transport and energy production. This article explores its biological activity, mechanisms of action, and implications for health, supported by research findings and data tables.
Overview of this compound
This compound is formed from the esterification of carnitine with hexanoic acid. It is primarily involved in the transport of fatty acids into mitochondria for β-oxidation, a critical process for energy production. Its biological functions extend beyond mere transport; it is implicated in various metabolic pathways and physiological processes.
- Mitochondrial Fatty Acid Transport : this compound inhibits mitochondrial fatty acid transport by interfering with the carnitine palmitoyltransferase (CPT) system. Research indicates that it specifically affects the carnitine-acylcarnitine translocase (CACT), which is crucial for the transport of acylcarnitines across mitochondrial membranes. The inhibitory potency of this compound is relatively low compared to other acylcarnitines, with an IC50 greater than 200 µM, suggesting a less pronounced effect on fatty acid oxidation compared to longer-chain acylcarnitines like decanoylcarnitine .
- Influence on Metabolic Profiles : Studies have shown that this compound levels can increase under certain dietary conditions, such as caloric restriction or low-calorie diets. For example, a 12-week low-calorie diet resulted in significant increases in plasma levels of this compound alongside other medium- and long-chain acylcarnitines, correlating with reductions in visceral fat area .
- Role in Lipid Metabolism : this compound is involved in lipid metabolism regulation. In conditions like familial combined hyperlipidemia, elevated levels of this compound have been associated with altered lipid profiles and may serve as potential biomarkers for metabolic disturbances .
Case Study 1: Caloric Restriction and Acylcarnitine Profiles
A study examining the effects of caloric restriction on liver metabolism found that this compound levels increased significantly alongside other acylcarnitines. This shift suggests that caloric restriction enhances fatty acid oxidation pathways and alters acylcarnitine profiles to promote metabolic flexibility .
Case Study 2: Metabolomic Profiling in Disease States
Research utilizing multiplatform plasma metabolic profiling identified increases in this compound among other metabolites in patients with breast cancer. This finding highlights the potential role of this compound as a metabolic marker in disease states, indicating its involvement in altered lipid metabolism associated with cancer .
Data Table: Biological Activity Summary
Biological Activity | Mechanism | IC50 (µM) | Clinical Relevance |
---|---|---|---|
Mitochondrial Fatty Acid Transport | Inhibits CACT activity | >200 | Implicated in energy metabolism disorders |
Lipid Metabolism Regulation | Alters acylcarnitine profiles under caloric restriction | N/A | Potential biomarker for metabolic disorders |
Association with Disease | Elevated levels noted in breast cancer studies | N/A | Possible role in cancer metabolism |
Properties
IUPAC Name |
3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRQWTYSNDTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982706 | |
Record name | 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50982706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6418-78-6 | |
Record name | Hexanoylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6418-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50982706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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